molecular formula C19H16N4O3 B11143821 N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide

N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide

Cat. No.: B11143821
M. Wt: 348.4 g/mol
InChI Key: ZINVJHJHZGRWTA-UHFFFAOYSA-N
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Description

N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzimidazole moiety linked to a benzofuran structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a benzofuran derivative. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the coupling reaction. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the suppression of cell growth and proliferation. The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on the mitochondrial pathway and the activation of caspases .

Comparison with Similar Compounds

N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide can be compared with other benzimidazole and benzofuran derivatives:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known for their antiparasitic properties.

    Benzofuran Derivatives: Compounds such as amiodarone and psoralen are used for their antiarrhythmic and phototherapeutic effects, respectively.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H16N4O3/c24-17(23-19-21-13-6-2-3-7-14(13)22-19)9-10-20-18(25)16-11-12-5-1-4-8-15(12)26-16/h1-8,11H,9-10H2,(H,20,25)(H2,21,22,23,24)

InChI Key

ZINVJHJHZGRWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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